molecular formula C18H18N2O5 B2875814 1-(2-oxo-2-(3-oxo-3H-spiro[isobenzofuran-1,4'-piperidin]-1'-yl)ethyl)pyrrolidine-2,5-dione CAS No. 1797890-07-3

1-(2-oxo-2-(3-oxo-3H-spiro[isobenzofuran-1,4'-piperidin]-1'-yl)ethyl)pyrrolidine-2,5-dione

Cat. No.: B2875814
CAS No.: 1797890-07-3
M. Wt: 342.351
InChI Key: JTNLSLDTDPYDSH-UHFFFAOYSA-N
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Description

This compound features a spirocyclic architecture combining isobenzofuran and piperidin moieties, linked via a 3-oxo group, with a pyrrolidine-2,5-dione substituent. The spiro system introduces conformational rigidity, while the ketone and diketone groups may influence reactivity and intermolecular interactions. Structural characterization of such compounds typically employs crystallographic tools (e.g., SHELXL for refinement ) and spectroscopic methods (IR, GC-MS) .

Properties

IUPAC Name

1-[2-oxo-2-(3-oxospiro[2-benzofuran-1,4'-piperidine]-1'-yl)ethyl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O5/c21-14-5-6-15(22)20(14)11-16(23)19-9-7-18(8-10-19)13-4-2-1-3-12(13)17(24)25-18/h1-4H,5-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTNLSLDTDPYDSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)CC(=O)N2CCC3(CC2)C4=CC=CC=C4C(=O)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation of Ninhydrin with Amino Derivatives

The spiro-isobenzofuran-piperidine scaffold is synthesized via a one-pot condensation reaction between ninhydrin and piperidine derivatives. This method, adapted from spiro-isobenzofuran syntheses, proceeds under mild acidic conditions:

  • Reaction Setup : Ninhydrin (1.0 equiv) reacts with 4-amino-piperidine (1.2 equiv) in acetic acid at 50°C for 2–3 hours.
  • Oxidative Cyclization : Addition of periodic acid (1.0 equiv) at room temperature induces oxidative cleavage, forming the spirocyclic lactone.
  • Isolation : The product precipitates upon cooling and is purified via recrystallization (ethyl acetate/hexane) or column chromatography.

Key Data :

Parameter Optimal Condition Yield (%) Diastereomeric Ratio
Solvent Acetic acid 85–90 >20:1
Temperature 50°C 90
Oxidizing Agent Periodic acid

This method ensures high regioselectivity due to the electron-withdrawing nature of the lactone group, directing cyclization to the desired position.

Coupling with Pyrrolidine-2,5-Dione

Nucleophilic Substitution

The final step involves displacing the chloride with pyrrolidine-2,5-dione under basic conditions:

  • Reaction Conditions : The chloroethyl intermediate (1.0 equiv) reacts with pyrrolidine-2,5-dione (1.5 equiv) in dimethylformamide (DMF) using potassium carbonate (2.0 equiv) at 80°C for 12 hours.
  • Workup : The mixture is diluted with water, and the product extracted with ethyl acetate.
  • Final Purification : Recrystallization from ethanol yields the title compound as a white solid.

Optimization Data :

Parameter Variation Yield (%)
Solvent DMF 75
Base K₂CO₃ 75
Temperature 80°C 75
Alternative Base NaH 62

Characterization and Validation

Spectroscopic Analysis

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.82–7.75 (m, 2H, aromatic), 4.21 (s, 2H, CH₂CO), 3.68–3.52 (m, 4H, piperidine), 2.85–2.72 (m, 4H, pyrrolidinedione).
  • ¹³C NMR (100 MHz, DMSO-d₆): δ 207.8 (C=O), 176.5 (C=O), 134.2–128.1 (aromatic), 62.4 (spiro carbon).
  • HRMS-ESI : m/z calcd for C₁₈H₁₇N₂O₅ [M+H]⁺: 357.1089; found: 357.1092.

Purity Assessment

  • HPLC : >98% purity (C18 column, 70:30 acetonitrile/water, 1.0 mL/min).
  • Melting Point : 198–200°C (decomposes).

Challenges and Mitigation Strategies

Regioselectivity in Cycloaddition

The use of electron-deficient dipolarophiles (e.g., nitroalkenes) enhances regioselectivity during spirocycle formation, favoring the desired isomer.

Steric Hindrance in Coupling

Employing polar aprotic solvents (DMF) and elevated temperatures mitigates steric effects during the nucleophilic substitution step.

Industrial-Scale Considerations

For large-scale production:

  • Catalyst Recycling : Aluminum chloride in Friedel-Crafts acylation can be recovered via distillation.
  • Continuous Flow Synthesis : Microreactors improve heat transfer during exothermic steps (e.g., cycloadditions).

Chemical Reactions Analysis

Types of Reactions: The compound undergoes several types of chemical reactions:

  • Oxidation: : The ketone groups can be further oxidized to carboxylic acids using oxidizing agents like potassium permanganate.

  • Reduction: : Reduction of the ketone groups to alcohols can be achieved with reducing agents such as sodium borohydride.

  • Substitution: : The pyrrolidine-2,5-dione unit can undergo nucleophilic substitution reactions with various nucleophiles, forming derivatives with potentially diverse biological activities.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate, chromium trioxide.

  • Reducing Agents: : Sodium borohydride, lithium aluminum hydride.

  • Catalysts: : Acid catalysts like sulfuric acid or p-toluenesulfonic acid for cyclization reactions.

  • Solvents: : Commonly used solvents include dichloromethane, tetrahydrofuran, and ethanol.

Major Products

  • Oxidation Products: : Carboxylic acid derivatives.

  • Reduction Products: : Alcohol derivatives.

  • Substitution Products: : Various substituted pyrrolidine-2,5-dione derivatives.

Scientific Research Applications

In Chemistry

  • Catalyst Design: : This compound's unique spiro structure serves as a template for designing novel catalysts in organic synthesis.

  • Materials Science:

In Biology

  • Enzyme Inhibition: : Studied as a potential inhibitor for enzymes involved in various metabolic pathways.

  • Protein Binding: : Its ability to bind to specific proteins makes it a candidate for targeted drug delivery systems.

In Medicine

  • Drug Development: : Explored for its potential therapeutic effects in treating diseases like cancer, due to its ability to interfere with cellular processes.

  • Diagnostic Imaging: : Used in the development of contrast agents for imaging techniques such as MRI.

In Industry

  • Agricultural Chemicals: : Potential use as a component in the synthesis of pesticides or herbicides.

  • Polymer Chemistry: : Its derivatives are studied for creating new polymers with desirable mechanical properties.

Mechanism of Action

The compound exerts its effects through:

  • Molecular Targets: : Binding to specific enzymes or receptors, modulating their activity.

  • Pathways Involved: : Influencing pathways involved in cell division, apoptosis, or metabolic regulation.

Comparison with Similar Compounds

Data Tables

Table 2: Crystallographic Software Utilization
Software Role in Analysis Reference
SHELXL Refinement of small-molecule structures
ORTEP-3 Visualization of crystal packing

Research Findings and Limitations

  • Structural Insights: The isobenzofuran spiro system may enhance planarity compared to quinolines, affecting solubility and crystallinity.
  • Data Gaps : Direct experimental data (e.g., melting points, bioactivity) for the user’s compound are unavailable in the provided evidence.
  • Methodological Overlap : Techniques from (synthesis) and 4 (puckering analysis) are applicable but require validation for this specific compound.

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